molecular formula C9H10ClFO2 B13901559 1-Chloro-3-(4-fluorophenoxy)-2-propanol

1-Chloro-3-(4-fluorophenoxy)-2-propanol

Cat. No.: B13901559
M. Wt: 204.62 g/mol
InChI Key: OSIKOYZBGUHWAB-UHFFFAOYSA-N
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Description

1-Chloro-3-(4-fluorophenoxy)-2-propanol is an organic compound with the molecular formula C9H10ClFO2. It is a chiral molecule, often used in various chemical and pharmaceutical applications due to its unique structural properties. The compound consists of a chlorinated propanol backbone with a fluorophenoxy group attached, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Chloro-3-(4-fluorophenoxy)-2-propanol typically involves the reaction of 4-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired product.

Synthetic Route:

    Reactants: 4-fluorophenol, epichlorohydrin, sodium hydroxide.

    Reaction Conditions: The reaction is carried out in an aqueous medium at elevated temperatures.

    Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Chloro-3-(4-fluorophenoxy)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-Chloro-3-(4-fluorophenoxy)-2-propanone.

    Reduction: this compound.

    Substitution: Corresponding amine or thiol derivatives.

Scientific Research Applications

1-Chloro-3-(4-fluorophenoxy)-2-propanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(4-fluorophenoxy)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The presence of the fluorophenoxy group enhances its binding affinity and specificity towards certain biological targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

1-Chloro-3-(4-fluorophenoxy)-2-propanol can be compared with other similar compounds, such as:

    1-Chloro-3-(4-chlorophenoxy)-2-propanol: Similar structure but with a chlorine atom instead of a fluorine atom, leading to different reactivity and biological activity.

    1-Chloro-3-(4-bromophenoxy)-2-propanol: Contains a bromine atom, which affects its chemical properties and applications.

    1-Chloro-3-(4-methylphenoxy)-2-propanol: The presence of a methyl group alters its physical and chemical characteristics.

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

IUPAC Name

1-chloro-3-(4-fluorophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIKOYZBGUHWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CCl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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